molecular formula C11H8Cl2N2OS B3036239 (2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone CAS No. 339021-41-9

(2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone

Cat. No. B3036239
CAS RN: 339021-41-9
M. Wt: 287.2 g/mol
InChI Key: ZICHYLNWNAHFTK-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone, also known as 2,4-DCPT, is an organic compound with a variety of uses in scientific research. It is a synthetic compound with a molecular formula of C9H8Cl2N2OS and a molecular weight of 259.09 g/mol. 2,4-DCPT is a white crystalline solid with a melting point of 199-201°C and a boiling point of 459-460°C. It is soluble in water, methanol, and ethanol, and insoluble in ether and benzene.

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel compounds including those related to (2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone have been synthesized and characterized using various spectroanalytical techniques like UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The Density Functional Theory (DFT) calculation was used for structural optimization and interpretation of theoretical vibrational spectra. These studies aid in understanding the antibacterial activity of the compound (Shahana & Yardily, 2020).

Antimicrobial and Anticancer Potential

  • The antibacterial and antifungal activities of similar compounds have been assessed, demonstrating effectiveness against pathogenic strains. Molecular docking studies are inspiring for the potential utilization of these compounds in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021). Additionally, some compounds have shown promising herbicidal and insecticidal activities (Wang et al., 2015).

Application in Parkinson's Disease Imaging

  • Related compounds have been developed as potential PET agents for imaging of LRRK2 enzyme in Parkinson's disease, showcasing their relevance in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

CNS Depressant and Anticonvulsant Properties

  • Synthesized compounds in this category have shown central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. These findings highlight the potential for medical applications in areas such as neurology and psychiatry (Butler, Wise, & Dewald, 1984).

Antioxidant Activity

  • A series of derivatives have been synthesized and screened for their antioxidant activity, indicating that these compounds can be a new class of potent antioxidant agents. This suggests their utility in combating oxidative stress-related diseases (Reddy et al., 2015).

properties

IUPAC Name

(2,4-dichlorophenyl)-[2-(methylamino)-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-14-11-15-5-9(17-11)10(16)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICHYLNWNAHFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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